molecular formula C14H14N6S B2446509 N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine CAS No. 2415522-61-9

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine

Cat. No.: B2446509
CAS No.: 2415522-61-9
M. Wt: 298.37
InChI Key: SUDXWOUPGVEZRH-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex heteroaromatic structure, incorporating a pyrazine ring and a fused [1,3]thiazolo[4,5-c]pyridine system linked through an N-methylazetidin-3-amine core. Such fused heteroaromatic systems are frequently investigated as key scaffolds in the development of kinase inhibitors and other biologically active molecules . Compounds with similar azetidine and heteroaromatic motifs, such as pyrazolo[3,4-b]pyridines, are actively studied for their potential applications in treating metabolic diseases, cancer, and neurodegenerative conditions, highlighting the broad research utility of this chemical class . The precise mechanism of action for this specific compound is a subject for ongoing research, but its structure suggests potential as a modulator of enzyme activity or protein-protein interactions, similar to other patented heterocyclic derivatives . This product is intended for non-human research applications only, strictly within laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-19(14-18-11-6-15-3-2-12(11)21-14)10-8-20(9-10)13-7-16-4-5-17-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDXWOUPGVEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine typically involves the construction of the thiazolo[4,5-c]pyridine core followed by the introduction of the pyrazine-substituted azetidine moiety. The synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is unique due to its combination of a thiazole-pyridine core with a pyrazine-substituted azetidine moiety. This unique structure may confer distinct biological activities and pharmacological properties compared to other similar compounds .

Biological Activity

N-methyl-1-(pyrazin-2-yl)-N-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-amine is a compound of growing interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is C14H14N6SC_{14}H_{14}N_{6}S with a molecular weight of 298.37 g/mol. The compound features a complex structure that includes a thiazolo-pyridine moiety and a pyrazine ring, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC14H14N6SC_{14}H_{14}N_{6}S
Molecular Weight298.37 g/mol
CAS Number2415522-61-9

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, azetidin derivatives have shown significant cytotoxicity against various cancer cell lines. In vitro evaluations indicated that certain derivatives can induce apoptosis in neoplastic cells and inhibit cell cycle progression.

The mechanism through which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Compounds can halt the progression of cancer cells through the G2/M phase.
  • Tubulin Polymerization Inhibition : Similar to colchicine, some derivatives disrupt microtubule formation, which is crucial for cell division.

Case Studies

A study evaluating various azetidin derivatives demonstrated that one compound exhibited an IC50 value of 0.34 μM against MCF-7 cancer cells, indicating potent antiproliferative activity . Another derivative was shown to induce apoptosis in B16F10 cells through specific gene regulation related to cytoskeletal dynamics and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Modifications to the thiazolo-pyridine core or the introduction of different substituents on the pyrazine ring can significantly affect potency and selectivity towards cancer cells.

Key Findings

  • Substituent Effects : Electron-donating groups tend to enhance activity by stabilizing interactions with target proteins.
  • Ring Modifications : Alterations in the thiazole or pyridine rings can lead to increased affinity for tubulin or other cellular targets.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
    • Pyrazin-2-yl protons: δ 8.5–9.0 ppm (aromatic protons) .
    • Thiazolo[4,5-c]pyridine carbons: δ 150–160 ppm (C=N and C-S groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS (e.g., [M+H]+^+ ion) and match with theoretical values .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify purity >95% .

Validation : Cross-reference spectral data with analogous compounds, such as OCM-31 or OCM-32 derivatives .

What strategies can enhance the compound's selectivity toward kinase or receptor targets?

Advanced Research Question

  • Structure-Activity Relationship (SAR) Studies :
    • Modify substituents on the azetidine ring (e.g., introduce electron-withdrawing groups) to modulate binding affinity. For example, fluorination at the pyrazine ring improved selectivity in GSK-3β inhibitors .
    • Replace the thiazolo[4,5-c]pyridine moiety with isosteric heterocycles (e.g., thiazolo[5,4-b]pyridine) to reduce off-target effects .
  • In Vitro Assays : Screen against panels of kinases (e.g., A2B_{2B} adenosine receptor) using radioligand binding (IC50_{50}) and functional cAMP assays .

Case Study : Compound 5 (Ki = 17 nM for A2B_{2B}) achieved selectivity >100-fold over A1_{1}, A2A_{2A}, and A3_{3} receptors via strategic furyl and pyrimidine substitutions .

How can computational methods like DFT elucidate the compound's electronic properties?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict reactivity. For pyridylpyrazole analogs, DFT revealed stabilization via intramolecular hydrogen bonding .
    • Model interactions with biological targets (e.g., docking studies with GSK-3β’s ATP-binding pocket) to guide functional group optimization .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the azetidine ring under physiological conditions .

Application : DFT-guided design of thiazolo[4,5-c]pyridine derivatives improved metabolic stability by reducing electrophilic sulfur reactivity .

What challenges arise in scaling up synthesis, and how can they be addressed?

Advanced Research Question

  • Yield Limitations : Low yields (~20–35%) in coupling steps due to steric hindrance from the thiazolo-pyridine group. Mitigation: Use Pd/Cu bimetallic catalysts or flow chemistry for efficient amide bond formation .
  • Purification Complexity : Co-elution of byproducts in chromatography. Solution: Employ orthogonal purification (e.g., pH-selective extraction or crystallization from DMF/water) .
  • Stability Issues : Thiazolo rings may degrade under acidic conditions. Recommendation: Store intermediates at -20°C in inert atmospheres .

Data-Driven Optimization : Reaction condition screening (e.g., temperature, solvent polarity) improved yields to >50% in analogous triazolopiperazine syntheses .

What in vivo pharmacokinetic properties should be evaluated for therapeutic potential?

Advanced Research Question

  • Blood-Brain Barrier (BBB) Penetration : Assess logP (optimal range: 2–3) and polar surface area (<90 Ų). The pyrazine-thiazolo scaffold in OCM-31 showed 3.5-fold higher brain exposure than analogs .
  • Metabolic Stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2}). Methylation of the azetidine nitrogen reduced CYP450-mediated oxidation in preclinical models .
  • Oral Bioavailability : Conduct pharmacokinetic studies in rodents. Compound 1 (a DPP-IV inhibitor) achieved 80% oral bioavailability via enhanced solubility from phosphate salt formation .

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